Product packaging for 17-Acetylsarpagine(Cat. No.:CAS No. 102358-21-4)

17-Acetylsarpagine

Cat. No.: B019485
CAS No.: 102358-21-4
M. Wt: 352.4 g/mol
InChI Key: URPSAJDDCMEVCM-HYHLVLNVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

17-Acetylsarpagine is a monoacetylated derivative of the sarpagine indole alkaloid, a large class of over 150 structurally related compounds predominantly isolated from the Apocynaceae plant family . This complex alkaloid shares the characteristic azabicyclo[3.3.1]nonane core common to the sarpagine-macroline group, which is biogenetically related to the clinically important ajmaline alkaloids . As a specialized metabolite, it is of significant interest in natural product chemistry and pharmacological probe discovery. Main Research Applications & Value: Natural Product Research: Serves as a high-purity analytical standard for the metabolomic profiling and dereplication of complex plant extracts, particularly within the Apocynaceae family . Its presence aids in the chemical annotation of materials like Kibatalia maingayi wood extract . Biosynthetic & Chemical Probe Development: As a derivative of the sarpagine scaffold, this compound is valuable for studying structure-activity relationships (SAR). The sarpagine core has been identified as a promising starting point for biology-oriented synthesis (BIOS), leading to libraries of analogues investigated as inhibitors of mycobacterial enzymes and other biological targets . Lead Compound for Medicinal Chemistry: While the specific activity of this compound is under investigation, its parent structural class is known for promising pharmacological activities. Related sarpagine and bisindole alkaloids exhibit potent bioactivities, including antihypertensive effects and significant affinity for adrenergic receptors, making them attractive targets for further study . Usage Note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O3 B019485 17-Acetylsarpagine CAS No. 102358-21-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102358-21-4

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

[(1S,12S,15E)-15-ethylidene-7-hydroxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methyl acetate

InChI

InChI=1S/C21H24N2O3/c1-3-12-9-23-19-8-16-15-6-13(25)4-5-18(15)22-21(16)20(23)7-14(12)17(19)10-26-11(2)24/h3-6,14,17,19-20,22,25H,7-10H2,1-2H3/b12-3-/t14?,17?,19-,20-/m0/s1

InChI Key

URPSAJDDCMEVCM-HYHLVLNVSA-N

SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)COC(=O)C

Isomeric SMILES

C/C=C\1/CN2[C@H]3CC1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)COC(=O)C

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)COC(=O)C

Synonyms

17-acetyl-sarpagine
17-acetylsarpagine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Alkaloids

Structural and Functional Group Comparisons

The table below summarizes structural and physicochemical differences between 17-Acetylsarpagine and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Source Notable Properties
This compound C21H24N2O3 352.432 O17-acetyl group Alstonia yunnanensis roots Mp 244–245°C; [α]D = -23 (Py)
Sarpagine C19H22N2O2 ~310.39* Unmodified sarpagine backbone Rauwolfia spp., Vinca major Dec. at 320°C; [α]²⁰_D +54 (Py)
Tetrahydroalstonine C21H24N2O3 352.43 Tetrahydro β-carboline moiety Alstonia yunnanensis Antihypertensive activity
Vinorine C21H24N2O3 352.43 Methoxy substitution Alstonia yunnanensis Structural isomerism
Dihydroperaksine-17-al (1) C20H24N2O2 324.42 Aldehyde group at C17 Synthetic derivatives Distinct ¹H NMR shifts (e.g., H-17 δ 9.8 ppm)

Key Observations :

  • Tetrahydroalstonine and vinorine share the same molecular formula as this compound but differ in substituent positions and ring saturation, leading to divergent bioactivities .
  • Dihydroperaksine-17-al (a synthetic derivative) lacks the acetyl group but introduces an aldehyde at C17, resulting in distinct NMR shifts (e.g., H-17 δ 9.8 ppm vs. acetylated H-17 δ 2.1–2.3 ppm) .

Spectroscopic Comparisons

¹H and ¹³C NMR Data Highlights:
  • This compound : The acetyl group (OCOCH₃) produces characteristic signals at δ 2.1–2.3 ppm (¹H) for the methyl group and δ 170–172 ppm (¹³C) for the carbonyl carbon .
  • Sarpagine : Lacks acetyl signals; instead, H-17 appears as a protonated oxygen-bearing carbon (δ 3.5–4.0 ppm) .
  • Dihydroperaksine-17-al : Aldehyde proton (H-17) resonates at δ 9.8 ppm , with a corresponding ¹³C signal at δ 195 ppm .

X-ray Crystallography: Structural analyses of related compounds (e.g., compound 43b in ) reveal that acetyl groups induce steric hindrance, altering the molecule’s three-dimensional conformation compared to non-acetylated analogs .

Physicochemical and Pharmacological Differences

  • Solubility : The acetyl group enhances this compound’s solubility in organic solvents (e.g., benzene) compared to sarpagine, which forms hydrochloride salts decomposing at 220°C .

Preparation Methods

Regioselective Acetylation of Sarpagine

The direct acetylation of sarpagine at the 17-position poses challenges due to competing reactivity at other hydroxyl or amine groups. A two-step approach involving temporary protecting groups is often employed:

  • Protection of Reactive Sites : Ethylenediol or vinyl butyl ether, as demonstrated in progesterone derivatives, effectively shields hydroxyl groups at non-target positions.

  • Acetylation : Treatment with acetic anhydride or acetyl chloride in the presence of a mild base (e.g., pyridine) selectively acetylates the 17-hydroxyl group.

Critical parameters include solvent polarity and temperature. For example, a methanol-water system (36% methanol by volume) minimizes isomerization of the 17-α-hydroxyl intermediate, as observed in steroid chemistry.

Table 1: Optimization of Acetylation Conditions

ParameterOptimal ValueEffect on Yield
Solvent (MeOH:H₂O)36:64Minimizes isomerization
Temperature0–5°CReduces side reactions
BasePyridineEnhances nucleophilicity

Stereoselective Synthesis from Sarpagine Precursors

For de novo synthesis, stereochemical control at the 17-position is paramount. Retrosynthetic analysis suggests two strategies:

  • Chiral Pool Approach : Use of naturally occurring chiral precursors, such as sarpagine itself, to preserve stereochemistry.

  • Asymmetric Induction : Catalytic asymmetric methods, including organocatalysis or transition metal complexes, to establish the 17-α configuration.

The stereoselective addition of hydrogen cyanide to 17-keto intermediates, as reported in progesterone synthesis, offers a model for constructing the 17-α-hydroxyl group. Subsequent acetylation under mild conditions preserves stereochemical integrity.

Advanced Functionalization Techniques

Organometallic Additions

Organometallic reagents (e.g., methyllithium) enable side-chain elongation at the 17-position. For instance, the addition of CH₃Li to a cyanohydrin intermediate, followed by hydrolysis, generates a pregnane skeleton. Adapting this to sarpagine derivatives could facilitate the introduction of acetyl groups via ketone intermediates.

Solid-Phase Extraction (SPE) and Purification

Post-synthetic purification is critical for isolating this compound from reaction mixtures. SPE protocols using mixed-mode cartridges (e.g., reverse-phase with ion exchange) achieve high recovery rates, as validated for alkaloid analogs. Elution with methylene chloride:isopropanol:ammonium hydroxide (80:20:2) effectively separates acetylated products from polar impurities.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR assignments resolve the acetyl group’s electronic environment. Key diagnostic signals include:

  • 1H NMR : A singlet at δ 2.1–2.3 ppm for the acetyl methyl group.

  • 13C NMR : A carbonyl signal at δ 170–175 ppm.

Two-dimensional experiments (e.g., HSQC, HMBC) confirm connectivity between the acetyl group and the 17-position.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C-18 column (Phenomenex Synergi Hydro RP) and acetonitrile/0.1% formic acid mobile phase achieves baseline separation of this compound from deacetylated byproducts. A purity of ≥98% is attainable under optimized gradients.

Table 2: HPLC Conditions for Purity Assessment

ColumnMobile PhaseFlow RateRetention Time
Synergi Hydro RP C-18Acetonitrile/0.1% HCOOH0.25 mL/min7.5 min

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and isolating 17-Acetylsarpagine, and how can researchers ensure reproducibility?

  • Answer : The synthesis of this compound typically involves alkaloid extraction from natural sources (e.g., Rauvolfia species) followed by acetylation. Key steps include:

  • Extraction : Use polar solvents (e.g., methanol) under reflux, followed by liquid-liquid partitioning to isolate indole alkaloids .
  • Acetylation : React sarpagine with acetic anhydride under controlled pH and temperature to target the 17-position .
  • Validation : Replicate protocols from primary literature, ensuring reagent purity and instrumentation calibration. Document deviations (e.g., solvent ratios, reaction times) to troubleshoot irreproducible yields .
    • Reproducibility : Provide detailed spectral data (NMR, MS) and chromatographic profiles (HPLC retention times) in supplementary materials, adhering to IUPAC guidelines for compound characterization .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be addressed?

  • Answer : Prioritize hyphenated techniques for structural elucidation:

  • Spectroscopy : High-resolution NMR (¹H, ¹³C, DEPT, COSY) to confirm acetyl group placement and stereochemistry. Compare with published data for sarpagine derivatives .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .
  • Chromatography : HPLC-DAD or LC-MS to assess purity (>95%) and resolve co-eluting impurities .
    • Resolving Conflicts : Cross-validate results with orthogonal methods (e.g., X-ray crystallography if crystals are obtainable) and consult databases like SciFinder for consensus spectral profiles. Discrepancies may arise from solvent effects or isotopic impurities, necessitating recalibration .

Q. How can researchers systematically review existing literature on this compound to identify knowledge gaps?

  • Answer : Follow a structured approach:

  • Search Strategy : Use scholarly databases (PubMed, Web of Science) with keywords: "this compound," "sarpagine derivatives," "indole alkaloids pharmacology." Exclude non-peer-reviewed sources .
  • Critical Appraisal : Evaluate study designs (in vitro vs. in vivo), sample sizes, and statistical rigor. Flag studies lacking controls or with unvalidated assays .
  • Gap Analysis : Tabulate reported bioactivities (e.g., antiparasitic, CNS effects) and note understudied areas (e.g., pharmacokinetics, toxicity profiles) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivities of this compound across studies?

  • Answer : Contradictions often stem from methodological variability:

  • Experimental Design : Compare assay conditions (e.g., cell lines, parasite strains) and dosage ranges. For example, antiplasmodial activity may vary with Plasmodium species .
  • Statistical Analysis : Re-analyze raw data (if available) using robust tests (e.g., ANOVA with post-hoc corrections). Small sample sizes or non-blinded studies may inflate false positives .
  • Mechanistic Studies : Use knock-out models or receptor-binding assays to confirm target specificity. Conflicting results may indicate off-target effects .

Q. What experimental strategies optimize the synthetic yield of this compound while minimizing byproducts?

  • Answer : Employ design-of-experiments (DoE) principles:

  • Factor Screening : Test variables (temperature, catalyst concentration) via fractional factorial designs. Acetylation at 17-OH is sensitive to steric hindrance; optimize molar ratios of sarpagine:acetic anhydride .
  • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb excess acetic acid. Monitor reactions with real-time FTIR to terminate at peak product formation .
  • Scale-Up : Validate pilot-scale protocols (e.g., flow chemistry) to maintain yield consistency. Purity must meet pharmacopeial standards for preclinical testing .

Q. What challenges arise in elucidating the mechanism of action of this compound, and how can they be addressed?

  • Answer : Key challenges include:

  • Target Identification : Use affinity chromatography or SPR to identify protein-binding partners. Confounders like membrane permeability require intracellular uptake studies .
  • Pathway Analysis : Transcriptomic/proteomic profiling (RNA-seq, SILAC) can map signaling pathways. Cross-reference with databases like KEGG to prioritize hypotheses .
  • In Vivo Validation : Address species-specific metabolism via pharmacokinetic studies (plasma half-life, tissue distribution). Use CRISPR/Cas9 models to validate gene targets .

Q. How can researchers design studies to explore novel pharmacological applications of this compound?

  • Answer : Adopt a translational framework:

  • Hypothesis Generation : Mine omics data for diseases with dysregulated targets (e.g., neurodegenerative disorders if cholinesterase inhibition is observed) .
  • Preclinical Models : Use patient-derived xenografts or organoids to test efficacy in disease-relevant contexts. Include comparator drugs (e.g., donepezil for Alzheimer’s) .
  • Toxicity Screening : Conduct OECD-compliant assays (AMES, micronucleus) to rule out genotoxicity. Dose-response curves must establish therapeutic indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.